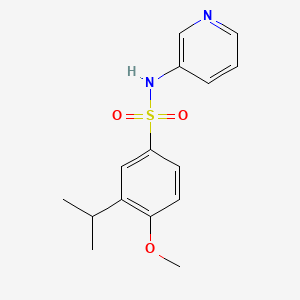![molecular formula C21H23N3O2 B5431061 N-[2-(2,5-dimethylphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5431061.png)
N-[2-(2,5-dimethylphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,5-dimethylphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of N-[2-(2,5-dimethylphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to act as a modulator of the endocannabinoid system, which plays a role in a range of physiological processes including pain sensation, mood regulation, and appetite.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. These include the modulation of pain sensation, the regulation of mood, and the inhibition of cancer cell growth. It has also been shown to have an effect on appetite regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(2,5-dimethylphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide in lab experiments is its ability to modulate the endocannabinoid system. This makes it a valuable tool for investigating the role of this system in various physiological processes. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for research involving N-[2-(2,5-dimethylphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide. One area of interest is in the study of the compound's potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Another potential direction is in the investigation of the compound's effect on the immune system, as it has been shown to modulate immune function in some studies. Finally, there is potential for further research into the compound's effect on cancer cells, with the aim of developing new cancer treatments.
Synthesemethoden
The synthesis of N-[2-(2,5-dimethylphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 2,5-dimethylphenethylamine with 1-bromo-2-(phenoxymethyl)benzene to form the intermediate compound 2-(2,5-dimethylphenyl)ethyl-1-(phenoxymethyl)benzene. This intermediate is then reacted with hydrazine hydrate and acetic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,5-dimethylphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has a range of potential applications in scientific research. One area of interest is in the study of neurological disorders, as this compound has been shown to have an effect on the central nervous system. It has also been investigated for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
N-[2-(2,5-dimethylphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-8-9-16(2)17(12-15)10-11-22-21(25)20-13-18(23-24-20)14-26-19-6-4-3-5-7-19/h3-9,12-13H,10-11,14H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBLWDGQHALZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCNC(=O)C2=NNC(=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5430984.png)

![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-pyridinylmethyl)pentanamide](/img/structure/B5430995.png)


![2-(4-ethyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5431020.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5431027.png)
![N-isopropyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5431028.png)
![2-[2-(4-chlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5431035.png)
![N-{2-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)carbonyl]-3-thienyl}acetamide](/img/structure/B5431048.png)
![4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine](/img/structure/B5431049.png)
![2-cyclopentyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5431062.png)
![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-iodobenzamide](/img/structure/B5431074.png)
![(1R*,2R*,6S*,7S*)-4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5431078.png)